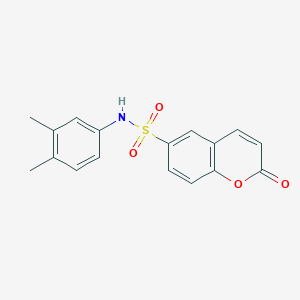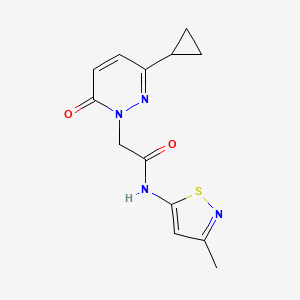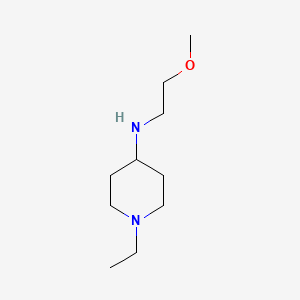
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with various electrophiles. For example, the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved through the reaction of appropriate precursors, characterized by NMR, mass spectra, and FT-IR, among other techniques . Similarly, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as seen with the 3-methylthiophen-2-yl pyrazole derivative . The dihedral angle between the rings in these compounds can indicate the degree of conformational twisting, which can affect their reactivity and interaction with biological targets. Density Functional Theory (DFT) calculations are also employed to optimize the molecular geometries and electronic structures, providing insights into the electrophilic and nucleophilic regions of the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including interactions with thiols to form new heterocyclic compounds, as demonstrated by the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the carboxamide moiety, as seen in a related compound, involves the carbonyl oxygen atom participating in intermolecular hydrogen bonding . These reactions are crucial for the modification and functionalization of the pyrazole core in drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and optical properties, are important for their practical applications. For instance, the 3-methylthiophen-2-yl pyrazole derivative was found to be thermally stable up to 190°C . The study of solvent effects on structural parameters can reveal how the compound behaves in different environments, which is essential for its formulation and delivery . Additionally, the non-linear optical properties of these compounds can be investigated for potential applications in materials science .
Applications De Recherche Scientifique
Synthetic Routes and Characterization This compound and its derivatives are synthesized through various chemical reactions. For example, Hassan et al. (2014) detail the synthesis and characterization of related 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in cytotoxic applications against Ehrlich Ascites Carcinoma cells (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014). Similarly, the structural and spectral characterization of novel pyrazole derivatives highlights the importance of molecular architecture in determining their properties and potential applications (K. Kumara et al., 2018).
Biological Activities and Applications The compound's derivatives exhibit a range of biological activities. For instance, microwave-assisted synthesis of tetrazolyl pyrazole amides demonstrates bactericidal, pesticidal, herbicidal, and antimicrobial activities, showcasing their versatility in various fields (Jun Hu et al., 2011). Additionally, the synthesis and antibacterial activity of novel oxadiazoles derived from the compound underline its potential in creating effective antimicrobial agents (А. А. Aghekyan et al., 2020).
Material Science and Chemistry In material science, the compound's derivatives have been explored for their corrosion inhibition properties, demonstrating significant efficacy in protecting mild steel in hydrochloric acid solution, a crucial aspect of industrial maintenance (M. Yadav et al., 2015). Moreover, its use in the synthesis of complex molecules like CCR5 antagonists illustrates its role in developing new pharmaceutical agents with potential therapeutic applications (T. Ikemoto et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-19-9-7-18(8-10-19)23(11-13-29-14-12-23)16-24-22(27)21-15-20(25-26-21)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAECAXXQIUIHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)



![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)
![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)
![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2508436.png)
![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)